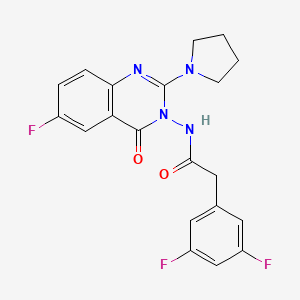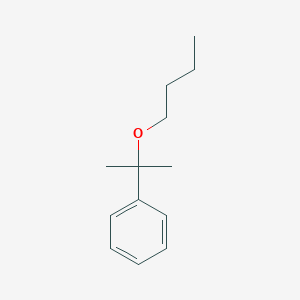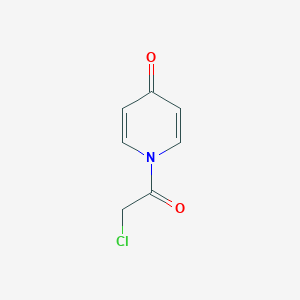
(R)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylate with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-aminoethylamine under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in aprotic solvents such as DMF.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the benzyl group.
科学研究应用
®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl side chain can form hydrogen bonds and electrostatic interactions with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyrrolidine-2-one: A lactam derivative with a similar ring structure.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the ring.
Uniqueness
®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both a benzyl group and an aminoethyl side chain. These structural features confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2/t12-/m1/s1 |
InChI 键 |
ZKELBKKCCWEFAG-GFCCVEGCSA-N |
手性 SMILES |
C1CN(C[C@@H]1CCN)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)

![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)









